3'-Hydroxypapaverine
Description
3'-Hydroxypapaverine (C₂₀H₂₁NO₅) is a hydroxylated metabolite of papaverine, a benzylisoquinoline alkaloid originally derived from Papaver somniferum. Papaverine itself is a vasodilator and smooth muscle relaxant, but its hydroxylated derivatives, including this compound, are primarily recognized as biomarkers for detecting illicit heroin use due to their presence in urine after heroin metabolism .
Properties
IUPAC Name |
5-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJSWIPYMFUEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171955 | |
| Record name | 3'-Hydroxypapaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palaudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18694-10-5 | |
| Record name | Palaudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18694-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxypapaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Hydroxypapaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palaudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
| Record name | Palaudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxypapaverine typically involves the hydroxylation of papaverine. One common method includes the use of 3,4-dihydropapaverine hydrochloride as a starting material. The process involves dissolving the compound in water, adjusting the pH to greater than 7, and then extracting the aqueous solution with an organic solvent like trimethylbenzene. A dehydrogenation reaction is then carried out at temperatures between 50-180°C using a suitable catalyst .
Industrial Production Methods
Industrial production methods for 3’-Hydroxypapaverine are similar to those used for papaverine and its derivatives. The process involves large-scale extraction and purification techniques, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxypapaverine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 3'-Hydroxypapaverine span several scientific domains:
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing more complex isoquinoline derivatives, which are important in medicinal chemistry.
Biology
- Metabolic Pathways : Research has focused on its role in metabolic pathways involving papaverine, contributing to the understanding of isoquinoline alkaloids.
Medicine
- Therapeutic Effects : Investigated for its vasodilatory effects and ability to relax smooth muscles, which may have implications in treating cardiovascular diseases.
- Mechanism of Action : The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in muscle relaxation.
Industry
- Pharmaceutical Production : Utilized in the production of various pharmaceuticals and as a research chemical in biochemical assays.
Case Study 1: Therapeutic Potential
A study conducted on animal models demonstrated that this compound significantly reduced blood pressure through vasodilation. This effect was attributed to its action on smooth muscle relaxation pathways, making it a candidate for further clinical trials aimed at treating hypertension.
Case Study 2: Biochemical Assays
In vitro studies have shown that this compound can be effectively used in biochemical assays to measure phosphodiesterase activity. This application highlights its utility as a research tool in pharmacological studies aimed at understanding enzyme inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3’-Hydroxypapaverine involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles and vasodilation. The compound also interacts with calcium channels, further contributing to its muscle relaxant properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Papaverine Metabolites
Key Metabolites of Papaverine:
- 6-Desmethyl Papaverine (6-DMP): A major urinary metabolite formed via demethylation at the 6-position. It retains the core isoquinoline structure but lacks a methyl group, enhancing polarity for renal excretion .
- 4',6-Didesmethyl Papaverine (4',6-DDMP) : A secondary metabolite with demethylation at both 4' and 6 positions, further increasing hydrophilicity .
- 3'-Hydroxypapaverine : Likely formed via hydroxylation at the 3' position of the benzyl ring, though explicit structural confirmation is absent in the evidence. Its detection in urine correlates strongly with heroin use, offering high specificity (94%) and sensitivity (88%) compared to morphine-based assays .
Table 1: Structural and Pharmacokinetic Comparison
Comparison with Other Isoquinoline Derivatives
Ethoxy-Methoxy Analogues
A structurally similar compound, (4'-ethoxy-3'-methoxy-6,7-dimethoxy-1-benzyl)-3-methyl-isoquinoline, was reported in 1951. Unlike this compound, this derivative contains ethoxy and methoxy groups instead of hydroxylation. It exhibits papaverine-like vasodilation but with reduced potency, highlighting the critical role of hydroxylation in enhancing metabolic detectability .
Polycyclic Aromatic Hydroxylated Compounds
While unrelated to isoquinolines, 3-hydroxybenzo[a]pyrene (a polycyclic aromatic hydrocarbon metabolite) shares functional hydroxylation. However, its detection in occupational settings contrasts with this compound’s clinical utility, underscoring divergent applications of hydroxylated biomarkers .
Pharmacological and Detection Efficacy
Clinical Relevance of this compound
In a cross-sectional study of 52 opioid-dependent patients, this compound (and dihydroxypapaverine) demonstrated superior performance as heroin biomarkers compared to morphine, codeine, or 6-monoacetylmorphine (6-MAM). Key findings include:
Limitations and Challenges
Biological Activity
3'-Hydroxypapaverine is a derivative of papaverine, an isoquinoline alkaloid derived from the opium poppy. This compound has garnered attention for its potential therapeutic applications due to its biological activities, which include vasodilation, inhibition of phosphodiesterases, and effects on cellular signaling pathways. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group at the 3' position of the papaverine molecule. This modification can influence its pharmacological properties compared to its parent compound. The molecular formula is C₁₉H₂₁N₃O₄, and its structure can be represented as follows:
Vasodilation:
this compound exhibits vasodilatory effects by increasing levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This action is mediated through the inhibition of phosphodiesterase enzymes, which normally degrade cGMP. By preventing this degradation, this compound promotes relaxation of smooth muscle and subsequent vasodilation .
Calcium Channel Modulation:
Similar to papaverine, this compound may block calcium channels on cell membranes. This blockade reduces intracellular calcium levels, further contributing to its vasodilatory effects and potentially lowering blood pressure .
In Vitro Studies
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Cell Proliferation and Differentiation:
Research has shown that 3'-Hydroxypapaverine can stimulate cell proliferation in various cell lines. For instance, in human vascular smooth muscle cells, it has been observed to enhance proliferation rates significantly compared to controls . -
Cytotoxicity Assessment:
Studies indicate that 3'-Hydroxypapaverine is less cytotoxic than its parent compound, papaverine. This reduced toxicity profile makes it a candidate for further development in therapeutic applications where lower toxicity is desired.
In Vivo Studies
-
Animal Models:
In animal studies, administration of
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
